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Compound of Interest

5-chloro-2-methoxy-N-
Compound Name:
methylaniline hydrochloride

CAS No.: 1306606-86-9

Cat. No.: B1465232

Get Quote

A Comparative Technical Guide for Researchers
Executive Summary & Chemical Identity

5-chloro-2-methoxy-N-methylaniline is a secondary aromatic amine. In its pure form, it typically
presents as a yellow oil, distinguishing it immediately from its solid primary amine precursor (5-
chloro-2-methoxyaniline).

The UV-Vis spectrum of this compound is dominated by the electronic interplay between the
electron-donating methoxy (-OMe) and N-methylamino (-NHMe) groups, and the electron-
withdrawing chloro (-Cl) substituent. The N-methylation induces a bathochromic (red) shift
relative to the primary amine, serving as a key quality attribute (CQA) during synthesis
monitoring.
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Property Specification

Chemical Name 5-chloro-2-methoxy-N-methylaniline

N-methyl-5-chloro-o-anisidine; 5-chloro-2-
Common Synonyms )
methoxy-N-methylbenzenamine

CAS Number 30427-11-3 (Reference)

Molecular Formula

Molecular Weight 171.62 g/mol
Physical State Viscous Yellow Oil
Key Chromophores Benzene ring, Auxochromes (-NHMe, -OMe)

Theoretical Basis of Absorption

To interpret the spectrum accurately, one must understand the electronic transitions occurring
within the molecule.

Electronic Transitions

e Transition (~240-250 nm): Originating from the benzene ring system (E2 band). This high-
energy band is intense but less specific for identification.

e / Charge Transfer (CT) Band (~295-310 nm): This is the diagnostic "B-band." It arises from
the conjugation of the nitrogen lone pair with the aromatic ring.

o Effect of N-Methylation: The methyl group on the nitrogen is an electron-donating group
(EDG) via induction (+l). It increases the electron density on the nitrogen, raising the
energy of the ground state (

) more than the excited state, leading to a bathochromic shift (+5 to +15 nm) compared to
the primary amine.

Visualizing the Electronic Effects

The following diagram illustrates the "Push-Pull" electronic effects that define the spectral
fingerprint.
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Substituent Effects

2-Methoxy Group N-Methyl Group 5-Chloro Group
(Strong EDG) (Strong EDG + Hyperconjugation) (Weak EWG / Inductive)
Increases e- density Red Shifts Spectrum Stabilizes System

Auxochromic Effect Main Diagnostic Shift Minor Shift

Resulting Spectrum:

Amax ~300-305 nm
(Bathochromic Shift vs Primary Amine)

Click to download full resolution via product page

Caption: Electronic "Push-Pull" diagram showing how substituents contribute to the observed

Comparative Analysis: Product vs. Alternatives

Distinguishing the target product from its precursors and isomers is the primary challenge.

Table 1: Spectral Comparison Guide
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Predicted Spectral

Compound Structure Physical State o
(MeOH) Distinction

Red-shifted
Target Yellow Oil 300 — 310 nm broad band;
distinct oil phase.

5-Cl-2-OMe-N-
Me-Aniline

Primary amine
5-Cl-2-OMe- ) ] band (Blue-
N Precursor White Solid 290 — 295 nm )
Aniline shifted vs

Target).

Para-Cl
substitution often
4-Cl-2-OMe-N- o extends
B Isomer Solid/Oill 305 -315nm ] ]
Me-Aniline conjugation
further than

Meta-Cl.

Lacks the
auxochromic

4-Chloroanisole Impurity Liquid ~280 nm amino group;
significantly blue-
shifted.

Expert Insight: The shift from ~290 nm (Primary Amine) to ~305 nm (Secondary Amine)
confirms the success of the N-methylation reaction. If the spectrum remains at 290 nm, the
reaction is incomplete.

Experimental Protocol: Self-Validating UV-Vis
Workflow

This protocol uses a pH Swing Test to validate the chemical identity. By protonating the amine,
you effectively "switch off" the nitrogen auxochrome, causing a predictable spectral collapse.
This confirms the presence of a basic amine group.

Reagents
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e Solvent A: HPLC-grade Methanol (Neutral).
e Solvent B: 0.1 M HCI in Methanol (Acidic).

o Blank: Pure Methanol.

Step-by-Step Methodology

e Stock Preparation:

o Weigh ~10 mg of the yellow oil (5-chloro-2-methoxy-N-methylaniline) into a 100 mL
volumetric flask.

o Note: The oil is viscous; use a back-weighing technique for accuracy.
o Dissolve in Methanol to mark. (Conc: ~0.1 mg/mL).
e Working Solution (Dilution):
o Dilute 1 mL of Stock into 50 mL Methanol. Final Conc: ~2 pug/mL (approx.
M).

o Target Absorbance: 0.6 — 0.8 AU at

e Neutral Scan (Baseline):
o Blank the spectrophotometer with Methanol.
o Scan the Working Solution from 200 nm to 400 nm.
o Observe: Distinct peak at ~300-305 nm.
» Acidic Scan (Validation):
o Add 2 drops of 1 M HCI to the cuvette (or use Solvent B for dilution). Mix.

o Scan again.
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o Observe: The peak at ~300 nm should disappear or drastically blue-shift (hypsochromic
shift) to <280 nm.

o Mechanism:[1]

. The lone pair is now bonded to a proton and cannot participate in resonance.

Workflow Diagram

Identity Confirmed
(Amine Functional)

. ’ Dilute in MeOH Scan 1: Neutral Scan 2: Acidic
Start: Yellow Oil Sample TSRS g (et Arnax 300 nm) Add HCI (Protonate) (Expect Blus Shift)

(Non-Basic Impurity)

Click to download full resolution via product page

Caption: The "pH Swing" validation workflow ensures the signal comes from the target amine.

: bleshoofi

Observation Diagnosis Corrective Action
Sample is likely the primary Check reaction completion
is ~290 nm amine (starting material). (TLC/HPLC).
Analyte is not an amine (e.g., Confirm structure with IR (look

No shift upon acidification ) )
Nitro- precursor). for Nitro bands).

Concentration too high )
Absorbance > 1.5 AU ] Dilute sample 1:10 and rescan.
(Detector saturation).

o ) Potential oxidation products Check purity; fresh distillation
Yellow color persists in acid ) i
(Quinones). may be required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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